2-(Pyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
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Overview
Description
2-(Pyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is an organic compound that features a pyrrolidine ring and a tetrahydropyran ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyrrolidine ring is introduced to an aniline derivative. The tetrahydropyran ring can be attached via etherification reactions using appropriate protecting groups and catalysts to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions such as temperature, pressure, and solvent choice are critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine and tetrahydropyran rings.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science. The compound’s structural features allow it to bind to specific sites, modulating biological or chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)aniline: Lacks the tetrahydropyran ring, making it less complex.
4-((tetrahydro-2H-pyran-2-yl)oxy)aniline: Lacks the pyrrolidine ring, affecting its reactivity and applications.
2-(Morpholin-4-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline: Contains a morpholine ring instead of pyrrolidine, altering its chemical properties.
Uniqueness
2-(Pyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is unique due to the presence of both pyrrolidine and tetrahydropyran rings, which confer distinct steric and electronic properties
Properties
IUPAC Name |
4-(oxan-2-yloxy)-2-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-13-7-6-12(19-15-5-1-4-10-18-15)11-14(13)17-8-2-3-9-17/h6-7,11,15H,1-5,8-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPAMGYCAMZSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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